![molecular formula C10H9BrN2O2 B15053362 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, an ethoxy group at the 3rd position, and a pyrido[1,2-a]pyrimidin-4-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypyridine and 2-aminopyrimidine.
Bromination: The bromination of the pyridine ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with 2-aminopyrimidine to form the pyrido[1,2-a]pyrimidin-4-one core.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amino derivatives .
Scientific Research Applications
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the ethoxy group and the bromine atom, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-3-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-8-5-12-9-4-3-7(11)6-13(9)10(8)14/h3-6H,2H2,1H3 |
InChI Key |
NTJLZWRBDUOOFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CN2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


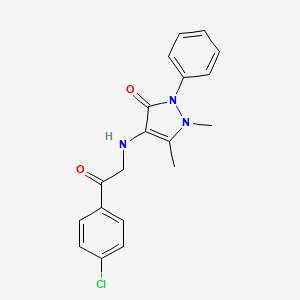
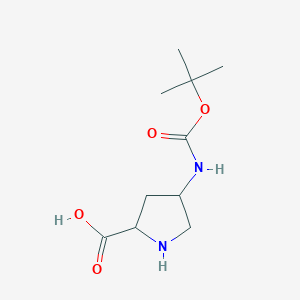

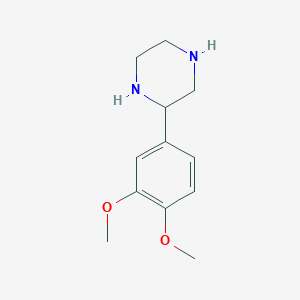
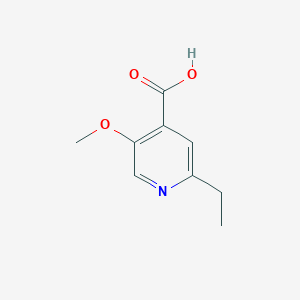



![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
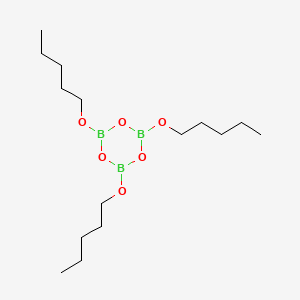
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
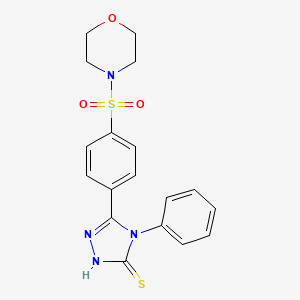
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
